![molecular formula C16H18FN5O3 B2377564 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952821-94-2](/img/structure/B2377564.png)
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Poly (ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment
The compound has been extensively studied as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Specifically, the stereospecific compound (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one , also known as talazoparib (BMN 673), has demonstrated remarkable efficacy in inhibiting both PARP1 and PARP2 enzyme activity . Key points include:
Antiproliferative Activity Against Prostate Cancer Cells
In addition to breast cancer, the compound has shown promise in prostate cancer research. Compound 10e selectively inhibits LNCaP cell growth with an IC50 value of 18 μmol/l and demonstrates a PSA downregulation rate of 46% .
Overcoming Multidrug Resistance via Efflux Pump Inhibition
Polysubstituted pyrrole natural products, such as lamellarins, are known to overcome multidrug resistance in cancer by inhibiting efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While not directly related to the compound , this research highlights the broader implications of efflux pump inhibition in cancer therapy .
Structural Studies and Synthesis
Researchers have synthesized related compounds, including (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , and conducted structural studies to understand their properties and potential applications .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
Propiedades
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.